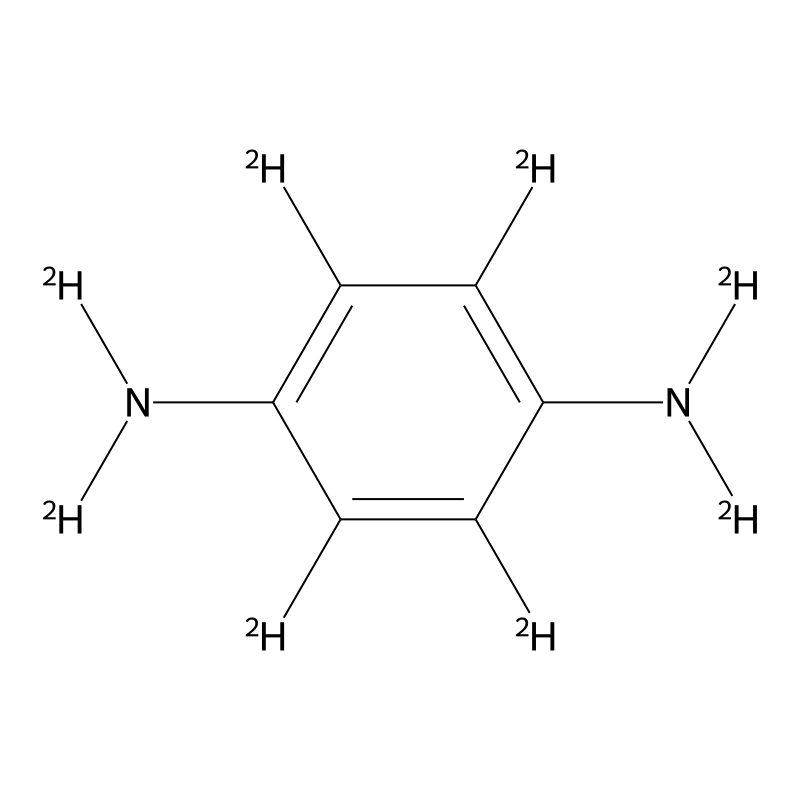

1,4-Benzenediamine-d8

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

1,4-Benzenediamine-d8, also known as p-phenylenediamine-d8, is a deuterated derivative of 1,4-benzenediamine, which is an aromatic amine. Its chemical formula is with a molecular weight of approximately 108.14 g/mol. The deuterated version, 1,4-benzenediamine-d8, contains eight hydrogen atoms replaced by deuterium isotopes, making it useful in various scientific applications, particularly in NMR spectroscopy due to its unique isotopic labeling properties .

This section is not applicable as octadeuteriobenzene-1,4-diamine doesn't have a specific biological function. It primarily serves as a tool for NMR studies.

- Similar to benzene-1,4-diamine, octadeuteriobenzene-1,4-diamine is likely to be harmful if swallowed, inhaled, or absorbed through the skin.

- It can cause irritation to eyes, skin, and respiratory tract.

- Specific data on its toxicity is lacking, but it's advisable to handle it with appropriate personal protective equipment (PPE) in a well-ventilated fume hood following standard laboratory safety protocols.

- Oxidation: It can react with oxidizing agents such as hydrogen peroxide to form colored products used in hair dyes and other applications.

- Amination Reactions: The amine groups can participate in nucleophilic substitution reactions, allowing for the synthesis of more complex organic molecules.

- Polymerization: As a bifunctional amine, it can be used to create polymers through reactions with diacyl chlorides or isocyanates .

The synthesis of 1,4-benzenediamine-d8 typically involves the following methods:

- Deuterated Precursors: Starting from deuterated aniline or nitrobenzene derivatives treated with reducing agents like lithium aluminum deuteride can yield 1,4-benzenediamine-d8.

- Hydrogenation of Nitro Compounds: The reduction of 4-nitrochlorobenzene using deuterated ammonia followed by catalytic hydrogenation can produce the desired diamine .

1,4-Benzenediamine-d8 has several applications across various fields:

- Nuclear Magnetic Resonance Spectroscopy: Its deuterated nature allows for clearer spectra and better resolution in NMR studies.

- Chemical Research: It serves as a reagent in organic synthesis and material science.

- Dyes and Pigments: Similar to its non-deuterated form, it can be used in the formulation of dyes for textiles and hair coloring products .

Interaction studies involving 1,4-benzenediamine-d8 primarily focus on its reactivity with other chemical species. The presence of deuterium alters the vibrational frequencies in IR spectroscopy and NMR studies, providing insights into molecular interactions that are not observable with non-deuterated compounds. Additionally, its behavior in polymerization processes can be studied to understand how isotopic substitution affects the properties of resulting materials .

1,4-Benzenediamine-d8 shares structural similarities with several related compounds. Here are some notable comparisons:

| Compound Name | Formula | Unique Features |

|---|---|---|

| 1,4-Benzenediamine | C6H8N2 | Non-deuterated version; widely used in dyes and polymers. |

| 2,5-Diaminotoluene | C7H10N2 | Used in dyeing processes; less allergenic than p-phenylenediamine. |

| 2-Aminophenol | C6H7N | Used as a precursor for various dyes; lower toxicity profile. |

| 3-Aminophenol | C6H7N | Similar applications but different reactivity profiles. |

| 1,3-Benzenediamine | C6H8N2 | Isomeric form with different properties and uses. |

The uniqueness of 1,4-benzenediamine-d8 lies in its isotopic labeling which provides distinct advantages in analytical chemistry while retaining the functional characteristics of p-phenylenediamine for various applications .

XLogP3

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];

H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic;Irritant;Environmental Hazard